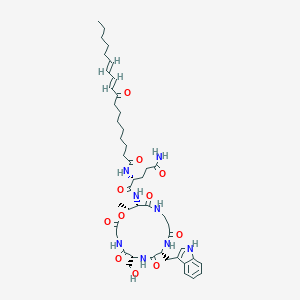
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)- is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as "compound X" in the literature.
Mechanism Of Action
The exact mechanism of action of compound X is not fully understood. However, it is believed to work by binding to specific receptors in the brain, which then modulate the activity of certain neurotransmitters.
Biochemical And Physiological Effects
Studies have shown that compound X has a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, which can have a positive effect on mood and cognitive function. Additionally, it has been shown to have anti-inflammatory properties, which could have implications for the treatment of various inflammatory disorders.
Advantages And Limitations For Lab Experiments
One of the main advantages of using compound X in lab experiments is its ability to modulate the activity of specific neurotransmitters in the brain. This makes it a valuable tool for studying the neurobiology of various diseases and disorders. However, there are also some limitations to its use. For example, it can be difficult to obtain and purify, and it may not be suitable for use in certain experimental models.
Future Directions
There are a number of potential future directions for research on compound X. One area of interest is in the development of new drugs that target specific neurotransmitter systems in the brain. Additionally, there is interest in studying the potential use of compound X in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis of compound X is a complex process that involves multiple steps. The first step involves the preparation of 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid. This is typically achieved through the reaction of 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)-3-quinolone with a carboxylic acid derivative. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
Compound X has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. Studies have shown that compound X has the ability to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of various neurological disorders.
properties
CAS RN |
155188-32-2 |
|---|---|
Product Name |
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4-oxo-7-(1-piperazinyl)- |
Molecular Formula |
C21H20FN3O3 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
6-fluoro-1-(2-methylphenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H20FN3O3/c1-13-4-2-3-5-17(13)25-12-15(21(27)28)20(26)14-10-16(22)19(11-18(14)25)24-8-6-23-7-9-24/h2-5,10-12,23H,6-9H2,1H3,(H,27,28) |
InChI Key |
UNDKSFYVMMPOSB-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O |
Other CAS RN |
155188-32-2 |
synonyms |
3-Quinolinecarboxylic acid, 6-fluoro-1,4-dihydro-1-(2-methylphenyl)-4- oxo-7-(1-piperazinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)